An In-Depth Technical Guide to 2-[(Carboxymethyl)thio]benzoic acid (CAS Number: 135-13-7)
An In-Depth Technical Guide to 2-[(Carboxymethyl)thio]benzoic acid (CAS Number: 135-13-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[(Carboxymethyl)thio]benzoic acid, a versatile aromatic organosulfur compound. It delves into its fundamental chemical and physical properties, established and modern synthesis methodologies, and its reactivity. The guide further explores its known biological activities and diverse applications, particularly as a crucial intermediate in organic synthesis and its potential in pharmacological research. Detailed protocols for synthesis and characterization, alongside a thorough discussion of safety and handling procedures, are included to equip researchers with the necessary knowledge for its effective and safe utilization.
Introduction
2-[(Carboxymethyl)thio]benzoic acid, also known by synonyms such as (o-Carboxyphenylthio)acetic acid and 2-Carboxyphenylthioglycolic acid, is an organic compound with the CAS number 135-13-7.[1][2] Its structure is characterized by a benzoic acid core substituted at the ortho position with a carboxymethylthio group (-S-CH₂-COOH).[1] This unique arrangement of a thioether linkage and two carboxylic acid functionalities imparts a distinct set of chemical properties and a wide range of reactivity, making it a valuable building block in various chemical and pharmaceutical applications.[1][3] This guide aims to be an authoritative resource, consolidating technical data, synthesis protocols, and application insights to support ongoing and future research endeavors involving this compound.
Chemical and Physical Properties
Understanding the fundamental properties of 2-[(Carboxymethyl)thio]benzoic acid is critical for its application in experimental design. The compound is a white to light cream crystalline solid.[1][4] Key physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 135-13-7 | [1][5] |
| Molecular Formula | C₉H₈O₄S | [1][6] |
| Molecular Weight | 212.22 g/mol | [5][7] |
| Melting Point | 208 °C | [5][7] |
| Boiling Point (Predicted) | 423.0 ± 30.0 °C at 760 mmHg | [5][8] |
| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [5][7] |
| Flash Point | 209.6 °C | [5][8] |
| pKa (Predicted) | 3.40 ± 0.10 | [7] |
| Appearance | White crystalline solid | [1] |
| Solubility | Slightly soluble in water, ethanol, and diethyl ether; more soluble in DMSO. | [9] |
Synthesis and Manufacturing
The synthesis of 2-[(Carboxymethyl)thio]benzoic acid is primarily achieved through the nucleophilic substitution reaction between thiosalicylic acid (2-mercaptobenzoic acid) and a haloacetic acid, typically chloroacetic acid, under basic conditions.[1] This classical approach remains a cornerstone for laboratory-scale preparation.
Classical Synthesis: Alkylation of Thiosalicylic Acid
The most fundamental method involves the direct alkylation of 2-mercaptobenzoic acid. The reaction proceeds via a nucleophilic attack of the deprotonated thiol group on the electrophilic carbon of chloroacetic acid.[1]
Reaction Scheme:
Caption: Classical synthesis via nucleophilic substitution.
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-mercaptobenzoic acid in an aqueous solution of a suitable base, such as sodium hydroxide, to form the sodium thiophenolate.
-
Addition: Slowly add an equimolar amount of chloroacetic acid to the solution.
-
Reaction: Heat the mixture under reflux for 2-3 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
Isolation: The product, 2-[(Carboxymethyl)thio]benzoic acid, will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water to remove inorganic salts, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Modern Synthetic Approaches
Contemporary methods have focused on improving yield, selectivity, and environmental compatibility. Palladium-catalyzed reactions, for instance, have shown high efficiency in forming the sulfur-carbon bond under milder conditions.[1] These methods often utilize specialized ligands and can proceed in aqueous media, aligning with green chemistry principles.[1]
Chemical Reactivity and Mechanisms
The dual functionality of 2-[(Carboxymethyl)thio]benzoic acid—two carboxylic acid groups and a thioether linkage—governs its reactivity.
-
Esterification: Both carboxylic acid groups can undergo esterification when reacted with alcohols in the presence of an acid catalyst.[1]
-
Acylation: The compound can react with acylating agents like acetic anhydride to form acyl derivatives.[1]
-
Oxidation: The thioether sulfur can be oxidized to a sulfoxide or a sulfone using appropriate oxidizing agents, which can be a route to novel derivatives with different electronic and steric properties.
-
Catalysis: It has been reported to act as a catalyst in certain reactions, such as nitration.[1][3]
-
Coordination Chemistry: As a bidentate ligand, it can chelate with metal ions, forming stable complexes.[3] This property is significant in the development of metal-based drugs or catalysts.
Applications in Research and Drug Development
The versatile nature of 2-[(Carboxymethyl)thio]benzoic acid makes it a valuable molecule in several scientific domains.
Intermediate in Organic Synthesis
Its primary application is as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The reactive handles allow for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds. For example, it serves as a precursor for synthesizing thioindigo dyes and various heterocyclic compounds containing sulfur.[9]
Pharmacological and Biological Activity
While research on the specific biological activities of the parent compound is ongoing, its derivatives have shown significant promise.
-
Antimicrobial and Antifungal Properties: Derivatives of 2-[(Carboxymethyl)thio]benzoic acid have been investigated for their potential as antimicrobial and antifungal agents.[1] The sulfur atom is often crucial for such activities.
-
Enzyme Inhibition: The structural motif is found in molecules that can inhibit certain enzymes.[1] Computational studies using density functional theory (DFT) have been employed to predict the binding affinities of similar thiocarboxylic acids to enzymes, guiding rational drug design efforts.[1]
-
Antimycobacterial Activity: Hydrazone derivatives synthesized from related 2-(phenylthio)benzoic acid have demonstrated activity against Mycobacterium tuberculosis.[11]
-
Muscle Relaxant and Parasympatholytic Activities: Certain derivatives of 2-(thienylthio)benzoic acid have been screened for muscle relaxant and parasympatholytic effects.[12]
The core structure can be considered a privileged scaffold for library synthesis in drug discovery programs.
Caption: Drug discovery workflow utilizing the core scaffold.
Analytical Methodologies
Proper characterization is essential to confirm the identity and purity of 2-[(Carboxymethyl)thio]benzoic acid.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for purity assessment and quantification. A typical method might use a C18 column with a mobile phase consisting of acetonitrile and water, with an acid modifier like phosphoric or formic acid for improved peak shape.[2]
-
Thin-Layer Chromatography (TLC): TLC on silica gel plates can be used for rapid reaction monitoring. A mixture of ethyl acetate and petroleum ether is a common eluent system.[13]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methylene protons of the carboxymethyl group, and the two carboxylic acid protons. The carboxylic acid protons typically appear as broad singlets in the downfield region (around 10-13 ppm in DMSO-d₆).[14] The methylene protons would appear as a singlet, and the aromatic protons would exhibit a complex multiplet pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carboxylic acid carbons, the aromatic carbons, and the methylene carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid groups (typically 2500-3300 cm⁻¹), a sharp C=O stretching vibration around 1700 cm⁻¹, and bands corresponding to C-S and aromatic C-H and C=C vibrations.[15]
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound (212.22 g/mol ).[1][6] High-resolution mass spectrometry (HRMS) provides the exact mass for elemental composition confirmation.[13]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are paramount.
-
Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][7] Some sources also indicate it is harmful if swallowed (H302).[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[4][17] Work in a well-ventilated area or under a chemical fume hood.[4][18]
-
Handling: Avoid breathing dust.[5] Avoid contact with skin and eyes.[17] Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][18] The material may be air-sensitive and hygroscopic.[7]
-
First Aid Measures:
Conclusion
2-[(Carboxymethyl)thio]benzoic acid (CAS 135-13-7) is a bifunctional molecule with significant utility in synthetic organic chemistry and potential in medicinal chemistry. Its well-established synthesis, predictable reactivity, and role as a scaffold for creating diverse chemical entities underscore its importance. This guide has provided a detailed technical overview intended to assist researchers in leveraging the full potential of this compound in their work, while ensuring its safe and effective handling.
References
-
ChemBK. 2-[(carboxymethyl)thio]benzoic acid - Physico-chemical Properties. Available from: [Link]
-
PubChem. 2-((Carboxymethyl)thio)-5-nitrobenzoic acid. Available from: [Link]
-
SIELC Technologies. (2018, May 16). 2-((Carboxymethyl)thio)-5-nitrobenzoic acid. Available from: [Link]
-
SIELC Technologies. (2018, May 17). Benzoic acid, (2-carboxymethylthio)-. Available from: [Link]
-
Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET. Available from: [Link]
-
Chemical Label. Warning. 2-[(carboxymethyl)thio]benzoic acid. Available from: [Link]
-
Oakwood Chemical. 2-[(Carboxymethyl)thio]benzoic acid. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
Daru. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Available from: [Link]
-
PubMed. (1989, December). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. Available from: [Link]
-
Wikipedia. Thiosalicylic acid. Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available from: [Link]
- Google Patents. KR20000017955A - Process for preparing thiosalicylic acid.
-
RSC Publishing. Analytical Methods. Available from: [Link]
-
SPCMC, Kolkata. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available from: [Link]
-
NIH Public Access. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Available from: [Link]
-
Organic Syntheses. coumarone. Available from: [Link]
-
ScienceDirect. (2025, August 8). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Available from: [Link]
Sources
- 1. Buy 2-[(Carboxymethyl)thio]benzoic acid | 135-13-7 [smolecule.com]
- 2. Benzoic acid, (2-carboxymethylthio)- | SIELC Technologies [sielc.com]
- 3. 2-[(Carboxymethyl)thio]benzoic acid | 135-13-7 | FC115531 [biosynth.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. 2-[(Carboxymethyl)thio]benzoic acid [oakwoodchemical.com]
- 7. 2-(CARBOXYMETHYLTHIO)BENZOIC ACID | 135-13-7 [chemicalbook.com]
- 8. 2-[(carboxymethyl)thio]benzoic acid | 135-13-7 [chemnet.com]
- 9. Thiosalicylic acid - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. spcmc.ac.in [spcmc.ac.in]
- 16. fluorochem.co.uk [fluorochem.co.uk]
- 17. echemi.com [echemi.com]
- 18. aksci.com [aksci.com]
